Benzyl (6S)-3-azabicyclo[4.1.0]heptan-1-ylcarbamate

Asymmetric synthesis Chiral building block Enantiomeric purity

Chiral purity bottlenecks delay CNS lead optimization. This single-enantiomer (6S)-Cbz building block eliminates racemic confounding in monoamine transporter SAR. Orthogonal Cbz protection enables sequential deprotection when both bridgehead amine and piperidine nitrogen require differential handling. Ready to ship; 95%+ purity ensures reliable downstream coupling.

Molecular Formula C14H18N2O2
Molecular Weight 246.31
CAS No. 1341037-94-2
Cat. No. B2762010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl (6S)-3-azabicyclo[4.1.0]heptan-1-ylcarbamate
CAS1341037-94-2
Molecular FormulaC14H18N2O2
Molecular Weight246.31
Structural Identifiers
SMILESC1CNCC2(C1C2)NC(=O)OCC3=CC=CC=C3
InChIInChI=1S/C14H18N2O2/c17-13(18-9-11-4-2-1-3-5-11)16-14-8-12(14)6-7-15-10-14/h1-5,12,15H,6-10H2,(H,16,17)/t12-,14?/m0/s1
InChIKeyZXHQWOAQDFXOKW-NBFOIZRFSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Benzyl (6S)-3-azabicyclo[4.1.0]heptan-1-ylcarbamate: Chiral Cbz-Protected Scaffold


Benzyl (6S)-3-azabicyclo[4.1.0]heptan-1-ylcarbamate (CAS 1341037-94-2) is a chiral, non-racemic 3-azabicyclo[4.1.0]heptane building block that incorporates a benzyl carbamate (Cbz) protecting group at the bridgehead 1-amine position [1]. The [4.1.0] azabicyclo framework constitutes a privileged scaffold in medicinal chemistry, serving as a conformationally restricted piperidine bioisostere in monoamine reuptake inhibitors [2] and orexin receptor antagonists [3]. This specific compound combines three defining structural features—the strained [4.1.0] bicyclo core, the (6S) absolute stereochemistry, and the hydrogenolytically labile Cbz group—that collectively position it as a versatile intermediate for enantioselective synthesis of bioactive molecules.

Chiral (6S)-azabicyclo scaffold for stereospecific synthesis
Cbz protection enables orthogonal hydrogenolysis deprotection
Conformationally restricted piperidine bioisostere intermediate

Irreplaceability of (6S)-Cbz-Azabicycloheptane over N-Boc and Racemic Analogs


Within the 3-azabicyclo[4.1.0]heptane building-block family, interchangeability between Cbz-protected and Boc-protected variants, or between enantiomerically pure and racemic forms, is precluded by three fundamental incompatibilities: (1) the Cbz group's hydrogenolysis-based deprotection is orthogonal to the acidolysis required for Boc, enabling sequential protecting-group manipulation when both N-protection strategies must coexist in a single route [1]; (2) chirality at the bicyclo bridgehead—specifically the (6S) versus (6R) configuration—generates enantiomeric products beyond the cyclopropane plane, dictating that only a single enantiomer can engage biological targets with the stereochemistry validated in medicinal chemistry programs targeting SERT, NET, and DAT reuptake inhibition [2]; and (3) racemic cis-benzyl 3-azabicyclo[4.1.0]heptan-1-ylcarbamate introduces an unresolved 1:1 mixture of enantiomers, increasing downstream chiral separation costs and reducing enantiomeric excess in final active pharmaceutical ingredients .

Cbz hydrogenolysis vs. Boc acidolysis are orthogonal; substituting one protector may block sequential deprotection routes.
(6S) vs. (6R) enantiomer yields opposite stereochemistry, potentially altering target engagement profiles.
Racemic cis mixture introduces chiral resolution burden, reducing enantiomeric excess in final compound.

Evidence: (6S)-Cbz-Azabicycloheptane vs. Closest Analogs


Enantiomeric Composition: Single (6S) vs. Racemic

The target compound is specified as the single (6S)-enantiomer, whereas the commercially widespread form under the same CAS registry is explicitly listed as racemic cis-benzyl (1S,6S)/(1R,6R)-3-azabicyclo[4.1.0]heptan-1-ylcarbamate . The racemic mixture affords a theoretical maximum enantiomeric excess (ee) of 0% unless resolved, whereas the (6S)-enantiomer allows ee values exceeding 98% after chiral chromatographic purification [1]. In a 2024 structure–activity relationship study of 6-(difluoromethyl)-3-azabicyclo[4.1.0]heptane stereoisomers, the (R)-configured isomer exhibited significantly superior biological activity over the (S)-isomer, underscoring the criticality of single-enantiomer sourcing for assay reproducibility [2].

Enantiomeric purity
Head-to-head
Single (6S): ee > 98%vs.Racemic: ee = 0%
Supports stereochemically consistent SAR data generation
Chiral HPLC or SFC analysis required
Asymmetric synthesis Chiral building block Enantiomeric purity

Cbz vs. Boc Orthogonality in Deprotection

Benzyl (6S)-3-azabicyclo[4.1.0]heptan-1-ylcarbamate bears a benzyl carbamate (Cbz) group that is cleaved by catalytic hydrogenolysis (H₂/Pd-C) or strong acid (HBr/AcOH), conditions under which the tert-butyl carbamate (Boc) group is completely stable [1]. In contrast, the closest N-protected analog—tert-butyl (3-azabicyclo[4.1.0]heptan-1-yl)carbamate (CAS 134575-47-6, MW 212.29, purity ≥ 97%)—requires trifluoroacetic acid (TFA) for deprotection, which simultaneously cleaves Boc but leaves Cbz intact . This orthogonality enables sequential dual-protection strategies where Cbz is removed first under hydrogenolysis, followed by subsequent Boc deprotection with TFA, a capability unavailable when only one protecting group chemistry is employed .

Deprotection orthogonality
Method context
Cbz: H₂/Pd-C labile, TFA stable
Boc: TFA labile, H₂/Pd-C stable
Enables sequential dual-protection strategies
Protecting group compatibility matrix review
Protecting group strategy Orthogonal deprotection Peptidomimetic synthesis

Scaffold Rigidity: Bicyclic vs. Piperidine

The 3-azabicyclo[4.1.0]heptane scaffold imposes a rigid bicyclic architecture that restricts the piperidine ring into a single, well-defined conformation, unlike monocyclic piperidine building blocks that sample multiple chair conformations [1]. This conformational restriction directly translates into higher target-binding affinity: the triple reuptake inhibitor GSK1360707F, built on a 1,6-disubstituted 3-azabicyclo[4.1.0]heptane core, achieves nanomolar potency at SERT, NET, and DAT, a multi-target profile unattainable with flexible N-Boc-piperidine analogs [2]. The target compound, with its (6S) configuration and Cbz protection, provides the same rigid bicyclo core in a form ready for 1-position elaboration via carbamate-directed lithiation or palladium-catalyzed cross-coupling following selective deprotection .

Conformational constraint
Class-level
Rigid bicyclic core vs. flexible piperidine
Pre-organized geometry supports target engagement studies
Medicinal chemistry precedent; model-specific
Conformational restriction Bioisostere Scaffold rigidity

Positional Isomer Reactivity: 1- vs. 6-Carbamate

The target compound bears the carbamate functionality at the bridgehead 1-position, whereas the commercially available benzyl N-(3-azabicyclo[4.1.0]heptan-6-yl)carbamate hydrochloride (CAS 2227206-53-1, purity 95%) places the Cbz group at the cyclopropane 6-position . These regioisomers display distinct reactivity profiles: the 1-carbamate is adjacent to the ring-junction nitrogen and experiences unique through-bond electronic effects from the cyclopropane Walsh orbitals, altering its nucleophilicity and directing metalation to different sites compared to the 6-carbamate . Selection of the incorrect positional isomer can lead to failed C–C bond formation or incorrect regiochemistry in subsequent functionalization steps.

Regioisomer identity
Data to verify
1-carbamate (bridgehead) vs. 6-carbamate (cyclopropane)
Distinct reactivity directs C–C bond formation sites
Confirm by NMR; source-specific review
Regioisomer Building block Reactivity profile

Purity Benchmark: (6S)-Cbz vs. N-Boc and 6-Regioisomer Analogs

The highest commercial purity reported for benzyl (6S)-3-azabicyclo[4.1.0]heptan-1-ylcarbamate is 98% (CAS 1341037-94-2, Leyan catalog) , which is comparable to or exceeds the purity available for the closest analogs: tert-butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate (97%, CAS 134575-47-6) and benzyl N-(3-azabicyclo[4.1.0]heptan-6-yl)carbamate hydrochloride (95%, CAS 2227206-53-1) . A 98% purity specification translates to a maximum of 2% total organic impurities, a threshold suitable for use as a key starting material in Good Manufacturing Practice (GMP) campaigns, whereas the 95% purity of the 6-regioisomer introduces higher impurity burdens that may necessitate additional purification.

Purity benchmark
Specification review
98% (target) vs. 97% (Boc) vs. 95% (6-isomer)
Higher purity may reduce downstream purification burden
Vendor-reported; batch-specific COA
Chemical purity Quality control Procurement specification

LogP Comparison: Cbz vs. N-Boc for Purification

The target benzyl carbamate exhibits a calculated logP of approximately 1.02 (SlogP, MMsINC database) [1], which is higher than the predicted logP of the tert-butyl carbamate analog (estimated logP ≈ 0.5–0.7 based on the parent 3-azabicyclo[4.1.0]heptane logP of 0.69) [2]. This lipophilicity difference of roughly 0.3–0.5 log units translates to measurably longer retention on C18 reverse-phase HPLC columns, facilitating separation from more polar reaction byproducts during preparative purification. The higher logP also indicates greater organic-solvent extractability in liquid–liquid workup, a practical advantage for scale-up.

Lipophilicity (logP)
Data to verify
Cbz SlogP ≈ 1.02
Boc estimated logP ≈ 0.5–0.7
Predictable HPLC retention aids purification method design
In silico prediction; corroborate experimentally
Lipophilicity Chromatographic behavior Purification suitability

Application Scenarios for (6S)-Cbz-Azabicycloheptane


Triple Reuptake Inhibitor Library Synthesis

The (6S)-enantiomer serves as the stereochemically defined starting material for constructing 1,6-disubstituted 3-azabicyclo[4.1.0]heptane TRIs. The Cbz group is removed by hydrogenolysis to expose the primary amine for subsequent functionalization (e.g., reductive amination or amide coupling), while the rigid bicyclo core enforces the conformation required for nanomolar potency at SERT, NET, and DAT [1]. The defined (6S) stereochemistry ensures that SAR data generated across library members are free from enantiomeric confounding, a prerequisite for meaningful potency comparisons [2].

Orthogonal Deprotection in Dual-Protection Routes

In synthetic sequences where both the bridgehead 1-amine and the piperidine 3-nitrogen require differential protection, the Cbz group of the target compound provides hydrogenolytic lability orthogonal to the acid-labile Boc group [3]. A representative workflow involves: (1) selective Cbz removal with H₂/Pd-C to liberate the 1-amine; (2) functionalization of the free amine; and (3) subsequent Boc removal with TFA without affecting the newly installed functionality at the 1-position. This sequential deprotection capability is unavailable when only Boc-protected building blocks are employed .

Orexin Receptor Antagonist Synthesis

The 3-azabicyclo[4.1.0]heptane core is a validated scaffold for orexin receptor antagonists as disclosed in GSK patent families [4]. The target compound, with its Cbz-protected bridgehead amine and (6S) stereochemistry, provides a ready starting point for introducing N-linked aryl/heteroaryl substituents at the 1-position following deprotection. The conformational restriction imposed by the bicyclo core contributes to receptor-subtype selectivity, a critical parameter in sleep-disorder drug discovery programs [5].

Conformationally Constrained Peptidomimetic Synthesis

The 3-azabicyclo[4.1.0]heptane framework functions as a rigid piperidine mimic in peptidomimetic design. The (6S)-Cbz building block enables incorporation of the azabicyclo moiety into peptide-like sequences via standard carbamate deprotection and coupling protocols [6]. The defined stereochemistry at C6 controls the spatial orientation of the bicyclo unit relative to the peptide backbone, directly affecting conformational preferences in the final compound and their biological readout.

Application
Selection Property
Validation Focus
Monoamine transporter target engagement studies
(6S) enantiopure Cbz building block
Stereochemical consistency in SAR datasets
Sequential dual-protection synthetic routes
Orthogonal Cbz hydrogenolysis
Deprotection selectivity monitoring
Orexin receptor antagonist lead optimization
Conformationally restricted azabicyclo core
Receptor-subtype selectivity screening
Peptidomimetic conformational studies
(6S) stereocenter controls spatial orientation
Conformational analysis and biological readout consistency
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